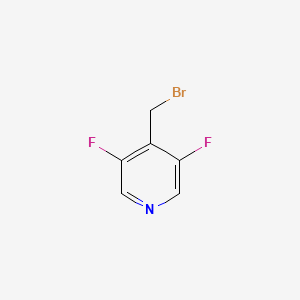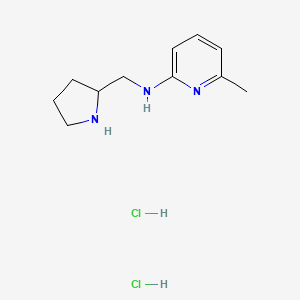![molecular formula C12H18N2O B2738947 [4-(5-甲基吡啶-2-基)氧杂环戊-4-基]甲胺 CAS No. 1439902-28-9](/img/structure/B2738947.png)
[4-(5-甲基吡啶-2-基)氧杂环戊-4-基]甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chemistry: In chemistry, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules . It is also employed in various organic reactions to study reaction mechanisms and pathways .
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways . It is often utilized in studies involving enzyme inhibition and receptor binding .
Medicine: In medicinal chemistry, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is explored for its potential therapeutic properties . Researchers are investigating its role in the development of new drugs and treatments .
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes . It serves as a precursor for the synthesis of various industrial chemicals .
安全和危害
The compound has been associated with hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Proper safety precautions should be taken when handling this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a suitable oxane derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine are not widely documented, the compound is generally produced in small quantities for research purposes . The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions:
Reduction: The compound can also be reduced using suitable reducing agents under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
作用机制
The mechanism of action of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context and application .
相似化合物的比较
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanol
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanoic acid
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanethiol
Uniqueness: Compared to similar compounds, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties . This functional group allows it to participate in a wider range of reactions and interactions, making it a valuable compound in research and development .
属性
IUPAC Name |
[4-(5-methylpyridin-2-yl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(14-8-10)12(9-13)4-6-15-7-5-12/h2-3,8H,4-7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHXJZLEYZKSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCOCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
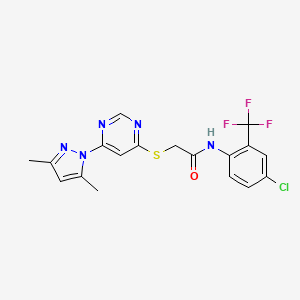
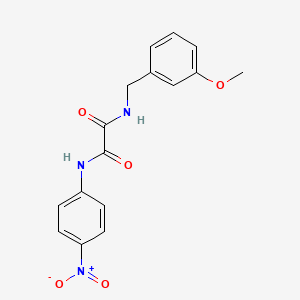
![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)
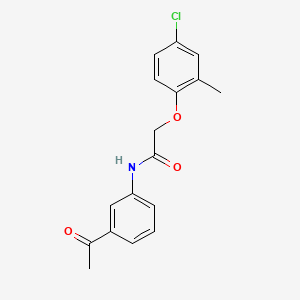
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2738871.png)
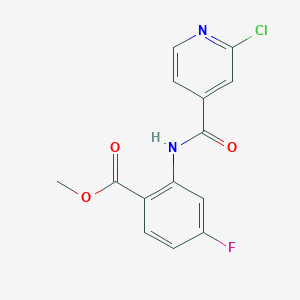
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

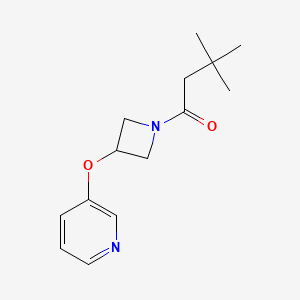
![{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol](/img/structure/B2738879.png)
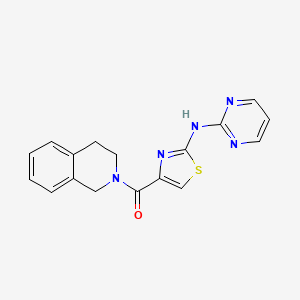
![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B2738882.png)
